H-Dab(Boc)-OBzl.HCl

Description

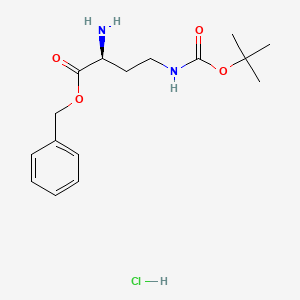

H-Dab(Boc)-OBzl.HCl is a protected amino acid derivative used primarily in peptide synthesis. Its chemical structure consists of diaminobutyric acid (Dab) with a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl (Bzl) ester protecting the carboxyl group. Key properties include:

- Molecular Formula: C₁₀H₂₁ClN₂O₄

- Molecular Weight: 268.74 g/mol

- CAS No.: 1052649-77-0

- Storage: 2–8°C

- Solubility: 100 mg/mL in water .

This compound is critical for introducing Dab residues into peptides while ensuring selective deprotection during solid-phase synthesis.

Properties

Molecular Formula |

C16H25ClN2O4 |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

benzyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-10-9-13(17)14(19)21-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 |

InChI Key |

LXUBPLRBFFOHOR-ZOWNYOTGSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)OCC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Dab(Boc)-OBzl.HCl typically involves the protection of the amino group of 2,4-diaminobutyric acid (Dab) with a Boc group and the esterification of the carboxyl group with a benzyl group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: H-Dab(Boc)-OBzl.HCl undergoes various chemical reactions, including:

Substitution Reactions: The Boc and benzyl groups can be selectively removed under acidic or hydrogenation conditions, respectively.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.

Coupling Reactions: It is commonly used in peptide coupling reactions where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Hydrogenation: Palladium on carbon (Pd/C) is used to remove the benzyl group.

Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.

Major Products: The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications.

Scientific Research Applications

Chemistry: H-Dab(Boc)-OBzl.HCl is widely used in the synthesis of peptides and other complex organic molecules. It serves as a building block in the construction of peptide chains and other biologically active compounds.

Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and diagnostic tools.

Medicine: this compound is used in the development of peptide therapeutics, which are used to treat various diseases, including cancer, diabetes, and infectious diseases. The compound’s stability and reactivity make it an ideal candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical synthesis.

Mechanism of Action

The mechanism of action of H-Dab(Boc)-OBzl.HCl involves the selective protection and deprotection of amino and carboxyl groups. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.

Molecular Targets and Pathways: The compound primarily targets amino and carboxyl groups in peptides and proteins. It is involved in pathways related to peptide synthesis and modification, which are essential for the development of peptide-based drugs and other biologically active molecules.

Comparison with Similar Compounds

Physicochemical and Handling Comparisons

Table 1: Key Properties of Selected Compounds

Stability and Reactivity Insights

- This compound: No stability or reactivity data reported, but Boc groups generally require acidic conditions (e.g., TFA) for cleavage .

- H-Aib-OBzl·HCl (analog with α-aminoisobutyric acid): Solid/liquid phase transition at 170°C; incompatible with strong oxidizers .

- Boc Anhydride (reagent for Boc protection): Flammable (flash point 37°C), requiring inert atmosphere storage .

Biological Activity

H-Dab(Boc)-OBzl.HCl, a hydrochloride salt of a protected amino acid derivative, is primarily utilized in peptide synthesis. This compound features two protective groups: the tert-butyloxycarbonyl (Boc) group at the alpha-amino position and the benzyl (Bzl) group at the side-chain amino position. These protective groups are crucial for facilitating selective reactions during peptide synthesis, allowing for complex structures to be formed without unwanted side reactions. The biological activity of this compound is closely related to its role in synthesizing peptides that can exhibit various therapeutic effects.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 332.81 g/mol. Its structure includes:

- Boc group : Provides stability and protection during synthesis.

- Bzl group : Allows for selective removal through hydrogenolysis.

Synthesis Overview

The synthesis of this compound typically involves several steps, including:

- Protection of amine groups using Boc and Bzl.

- Coupling reactions to form peptide bonds.

- Deprotection steps to yield the final peptide product.

This multi-step process allows for precise control over the final peptide structure, which is essential for achieving desired biological activities.

Role in Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides that can have a range of biological activities, including:

- Neuroprotection : Peptides derived from 2,4-diaminobutyric acid residues have been studied for their potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.

- Immune Modulation : Some peptides synthesized from this compound have shown promise in modulating immune responses, which could be beneficial in cancer therapy and vaccine development.

Case Studies and Research Findings

Recent studies have explored the biological activity of peptides synthesized using this compound. Key findings include:

- Antimicrobial Activity : Research indicates that certain peptides exhibit significant antimicrobial properties, potentially useful in developing new antibiotics.

- Binding Affinity Studies : Peptides containing H-Dab residues have been evaluated for their binding affinities to various receptors, demonstrating effective interactions that could lead to therapeutic applications.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.